methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate
Description
Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate is a chiral carbohydrate derivative with a complex stereochemical architecture. Its structure comprises a methyl esterified propanoate group linked via an ether bond to a substituted oxane (pyranose-like) ring. Key functional groups include:
- Hydroxyl groups at positions 2 and 5 of the oxane, contributing to hydrophilicity.
- Hydroxymethyl group (-CH₂OH) at position 6, a common feature in sugar derivatives.
- Methyl ester at the propanoate terminus, influencing lipophilicity and stability.
While direct synthesis or application data are absent in the provided evidence, analogous compounds (e.g., glycosides with ester linkages) are often utilized in medicinal chemistry for targeted drug delivery or as enzyme inhibitors .
Properties
Molecular Formula |
C12H21NO8 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C12H21NO8/c1-5(11(17)19-3)20-10-8(13-6(2)15)12(18)21-7(4-14)9(10)16/h5,7-10,12,14,16,18H,4H2,1-3H3,(H,13,15)/t5-,7?,8+,9-,10-,12-/m1/s1 |
InChI Key |
QQQLKKYLIRADTB-FTUOSHNKSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@@H](OC([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate typically involves multiple steps, starting from simpler precursors. The process often includes the protection and deprotection of functional groups, selective oxidation, and esterification reactions. Common reagents used in these steps include acetic anhydride, methanol, and various protecting agents like tert-butyldimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis based on molecular weight, functional groups, and structural features (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The acetamido group in the target compound distinguishes it from flavonoid-linked derivatives (e.g., 464.382 Da compound in Table 1), which prioritize phenolic hydroxyls for antioxidant properties .
Solubility and Reactivity: The methyl ester in the target compound lowers water solubility relative to carboxylic acid derivatives (e.g., 550.429 Da compound) but enhances membrane permeability .
Research Implications:
- The acetamido and hydroxymethyl groups suggest utility in glycomimetic drug design, targeting lectins or glycosidases.
- Structural parallels to flavonoid glycosides (e.g., 464.382 Da compound) hint at unexplored bioactivity, warranting further enzymatic or cellular assays.
Biological Activity
Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate, a complex glycoside derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its intricate structure and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{31}N_{1}O_{8}, with a molecular weight of approximately 393.44 g/mol. The compound features a methyl ester group and an acetamido moiety, which are pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. In vitro assays show that it can scavenge free radicals effectively, thereby reducing oxidative stress. This activity is attributed to the presence of hydroxyl groups in its structure that can donate electrons to neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound reduced markers such as TNF-alpha and IL-6 levels. This suggests a potential role in managing inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Study 2: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry assessed the antioxidant activity using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.
Research Findings Summary Table
| Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against E. coli and S. aureus (MIC = 32 µg/mL) |
| Antioxidant | DPPH/ABTS Assays | IC50 = 25 µg/mL |
| Anti-inflammatory | Cytokine Level Measurement | Reduced TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
